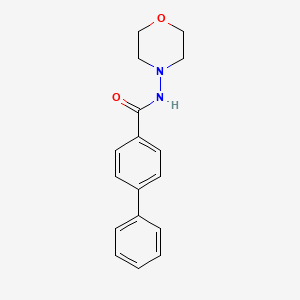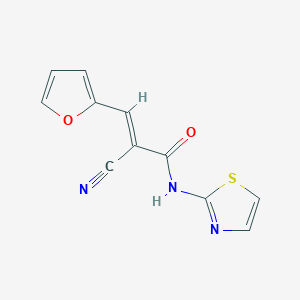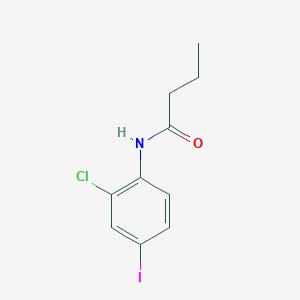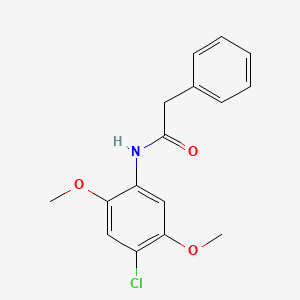![molecular formula C15H20N4O2 B5789231 N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as EIMU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EIMU belongs to the class of urea-based compounds and has shown promising results in various studies for its potential use in treating different diseases.
Mécanisme D'action
The mechanism of action of N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood; however, it is believed to act through multiple pathways. In cancer research, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease research, this compound has been found to reduce oxidative stress and inflammation by inhibiting the activity of the enzyme acetylcholinesterase. In diabetes research, this compound has been found to improve glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In cancer research, this compound has been found to induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's disease research, this compound has been found to reduce oxidative stress and inflammation, leading to a neuroprotective effect. In diabetes research, this compound has been found to improve glucose uptake and insulin sensitivity, leading to improved glycemic control.
Avantages Et Limitations Des Expériences En Laboratoire
N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages and limitations for lab experiments. The advantages of this compound include its potential as a therapeutic agent for various diseases, its ease of synthesis, and its ability to inhibit specific enzymes involved in disease progression. The limitations of this compound include its low solubility in water, which can hinder its use in some experiments, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea research. In cancer research, future studies could focus on identifying the specific mechanisms of action of this compound and its potential use in combination with other chemotherapy agents. In Alzheimer's disease research, future studies could focus on the neuroprotective effects of this compound and its potential use in preventing disease progression. In diabetes research, future studies could focus on the molecular mechanisms of this compound's effects on glucose uptake and insulin sensitivity and its potential use in treating insulin resistance. Overall, this compound has shown promising results in various scientific studies, and further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can be synthesized through a multistep process involving the reaction of different starting materials. The synthesis method of this compound involves the reaction of ethyl isocyanate with isopropyl amine, followed by the reaction of the resulting intermediate with 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde. The final product obtained is this compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity.
Propriétés
IUPAC Name |
3-ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-16-15(20)19(11(2)3)10-13-17-14(18-21-13)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZJXICKSPGTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=NC(=NO1)C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)

![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)



![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)


![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)